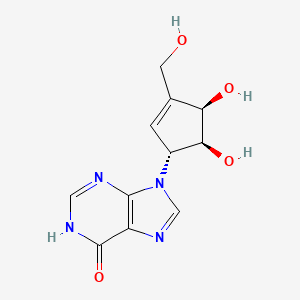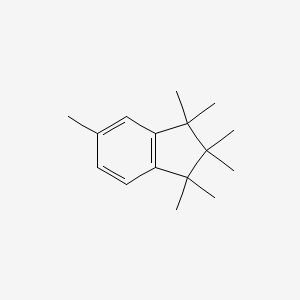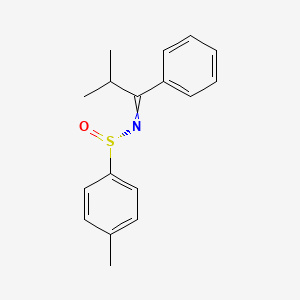
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound features a benzene ring substituted with a sulfinamide group, which is further modified with a 2-methyl-1-phenylpropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with 2-methyl-1-phenylpropylidene. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfonamide
- 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfonohydrazide
- 2-Methyl-1-phenyl-1-propene
Uniqueness
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinamide group differentiates it from sulfonamides and sulfonohydrazides, providing unique properties for chemical and biological interactions.
Propriétés
Numéro CAS |
65440-69-9 |
|---|---|
Formule moléculaire |
C17H19NOS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(S)-4-methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfinamide |
InChI |
InChI=1S/C17H19NOS/c1-13(2)17(15-7-5-4-6-8-15)18-20(19)16-11-9-14(3)10-12-16/h4-13H,1-3H3/t20-/m0/s1 |
Clé InChI |
DSDCETMBZZIUAD-FQEVSTJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)N=C(C2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)N=C(C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


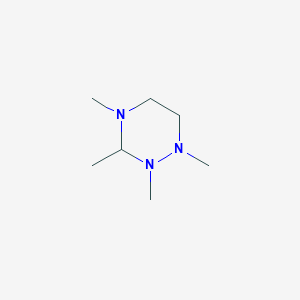
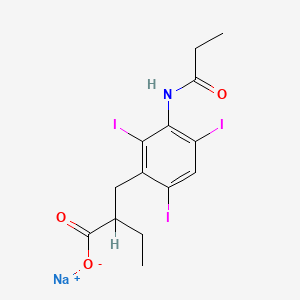
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

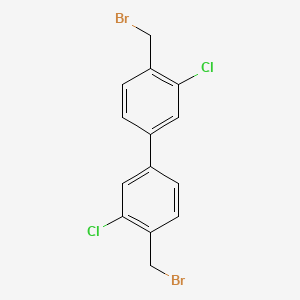
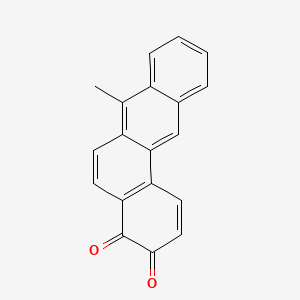

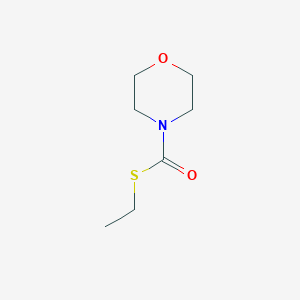

![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
